nNOS Inhibitory Potency: Quantified Affinity for Human Neuronal Nitric Oxide Synthase
The compound inhibits human neuronal nitric oxide synthase (nNOS) with a Ki of 2000 nM [1]. In the same assay system, the clinical candidate AR‑R 17443 (compound 74) exhibited a Ki of 11 nM for nNOS [1]. The 182‑fold lower affinity of 6‑bromo‑7‑nitroquinoxaline means it is not a potent inhibitor but can serve as a low‑affinity reference ligand or a scaffold for affinity maturation.
| Evidence Dimension | Binding affinity (Ki) for human neuronal nitric oxide synthase |
|---|---|
| Target Compound Data | Ki = 2000 nM |
| Comparator Or Baseline | Compound 74 (α-fluoro-N-(3-(aminomethyl)phenyl)acetamidine, AR‑R 17443): Ki = 11 nM |
| Quantified Difference | 182‑fold lower affinity |
| Conditions | Recombinant human nNOS enzyme assay; Ki determined by Cheng‑Prusoff analysis of IC50 values; reference Hevel & Marietta (1994). |
Why This Matters
For users building structure–activity relationship (SAR) libraries or needing validated negative controls, this quantitative selectivity profile defines the compound's utility window relative to potent clinical inhibitors.
- [1] Collins, J. L. et al. J. Med. Chem. 1998, 41, 2858–2871. N‑Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure–activity studies and demonstration of in vivo activity. https://doi.org/10.1021/jm980072p View Source
